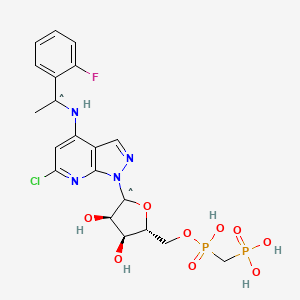

CID 156588627

Description

The compound with the identifier “CID 156588627” is a chemical entity listed in the PubChem database

Properties

Molecular Formula |

C20H22ClFN4O9P2 |

|---|---|

Molecular Weight |

578.8 g/mol |

InChI |

InChI=1S/C20H22ClFN4O9P2/c1-10(11-4-2-3-5-13(11)22)24-14-6-16(21)25-19-12(14)7-23-26(19)20-18(28)17(27)15(35-20)8-34-37(32,33)9-36(29,30)31/h2-7,15,17-18,27-28H,8-9H2,1H3,(H,24,25)(H,32,33)(H2,29,30,31)/t15-,17-,18-/m1/s1 |

InChI Key |

WRQMRFOCXWENCY-KBAYOESNSA-N |

Isomeric SMILES |

C[C](C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3[C]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)O)O)O)O)Cl |

Canonical SMILES |

C[C](C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3[C]4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 156588627 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

CID 156588627 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

CID 156588627 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of CID 156588627 involves its interaction with specific molecular targets and pathways. This compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike. By understanding its preparation methods, chemical reactions, and applications, scientists can continue to explore and harness the potential of this intriguing compound.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 156588627's biochemical interactions?

- Methodology : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure your question. For example: "How does this compound (I) modulate [specific pathway/receptor] (P) compared to [existing compound] (C), as measured by [outcome metric] (O)?" Ensure alignment with gaps identified in literature reviews .

- Key Criteria : Validate feasibility using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). Avoid overly broad questions like "What does this compound do?" .

Q. What strategies ensure a rigorous literature review for this compound-related studies?

- Methodology :

Use Boolean operators in databases (e.g., PubMed, SciFinder) to combine terms like "this compound" + "[target pathway]" + "in vitro/in vivo".

Prioritize primary sources (peer-reviewed journals) over reviews or preprints.

Map contradictions in existing data (e.g., conflicting IC50 values) using comparative tables .

Q. How should I design preliminary experiments to assess this compound's bioactivity?

- Methodology :

- Dose-Response : Start with a wide concentration range (e.g., 1 nM–100 µM) to identify effective doses.

- Controls : Include positive (e.g., known agonists/antagonists) and negative (vehicle/DMSO) controls.

- Replicates : Use triplicate measurements to assess variability .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing materials, protocols, and statistical methods .

Advanced Research Questions

Q. How can I resolve contradictions in existing data on this compound's mechanism of action?

- Methodology :

Meta-Analysis : Aggregate data from multiple studies into a standardized format (e.g., normalized activity values, assay conditions).

Sensitivity Analysis : Test hypotheses using alternative methods (e.g., CRISPR knockouts vs. pharmacological inhibition) to isolate variables.

Collaborative Validation : Share raw data with independent labs for replication .

- Example : If Study A reports activation of Receptor X and Study B shows inhibition, compare assay conditions (e.g., cell lines, incubation times) .

Q. What advanced statistical methods are suitable for analyzing this compound's synergistic effects?

- Methodology :

- Synergy Metrics : Use the Chou-Talalay Combination Index (CI) or Bliss Independence Model.

- Multivariate Analysis : Apply principal component analysis (PCA) to high-throughput datasets (e.g., transcriptomics).

- Machine Learning : Train models to predict structure-activity relationships using published descriptors (e.g., logP, polar surface area) .

Q. How do I design a longitudinal study to evaluate this compound's chronic toxicity?

- Methodology :

Animal Models : Select species with metabolic pathways relevant to humans (e.g., murine CYP450 isoforms).

Endpoint Selection : Include histopathology, serum biomarkers, and behavioral assessments.

Ethical Compliance : Follow ARRIVE guidelines for reporting and obtain institutional ethics approval .

- Data Interpretation : Use survival analysis (e.g., Kaplan-Meier curves) and dose-dependent toxicity thresholds .

Methodological and Ethical Considerations

Q. How can I ensure reproducibility in synthesizing this compound analogs?

- Best Practices :

- Protocol Standardization : Document reaction conditions (e.g., temperature, catalysts) in line with Biochemistry (Moscow) guidelines.

- Characterization : Provide NMR, HRMS, and HPLC purity data for novel compounds. For known analogs, cite published spectra .

Q. What ethical frameworks apply to computational studies predicting this compound's off-target effects?

- Guidelines :

Data Privacy : Anonymize any human genomic data used in simulations.

Bias Mitigation : Disclose limitations of predictive algorithms (e.g., docking software biases toward certain binding pockets).

Publication Ethics : Report negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.